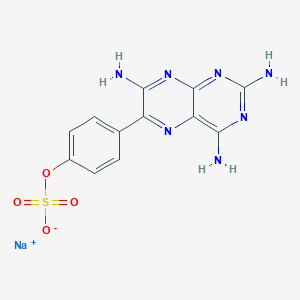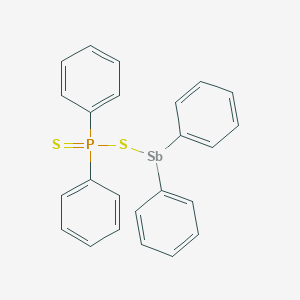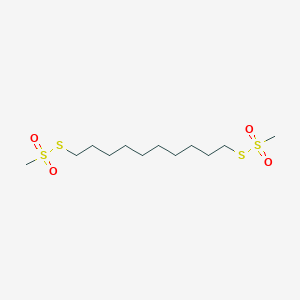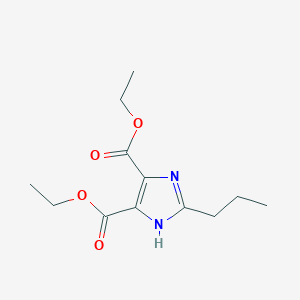
4-Hydroxy Triamterene Sulfate, Sodium Salt
Overview
Description
4-Hydroxy Triamterene Sulfate, Sodium Salt is an organic compound with the molecular formula C12H10N7NaO4S and a molecular weight of 371.31 g/mol . It is a metabolite of Triamterene, a potassium-sparing diuretic used in the treatment of edema and hypertension . The compound contains a pteridine ring, a phenyl ring, and a sulfate group, making it a unique and valuable compound for various scientific applications .
Preparation Methods
The synthesis of 4-Hydroxy Triamterene Sulfate, Sodium Salt involves multiple steps, starting with the hydroxylation of Triamterene to form 4-Hydroxytriamterene . This intermediate is then subjected to sulfation to produce the sulfate ester, which is finally converted to its sodium salt form . Industrial production methods typically involve optimizing reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
4-Hydroxy Triamterene Sulfate, Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the sulfate group or other functional groups in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy Triamterene Sulfate, Sodium Salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy Triamterene Sulfate, Sodium Salt involves its role as a metabolite of Triamterene . Triamterene works by blocking the epithelial sodium channel (ENaC) in the distal nephron of the kidney, promoting sodium excretion while retaining potassium . The sulfate metabolite retains some diuretic activity and contributes to the overall pharmacological effects of Triamterene .
Comparison with Similar Compounds
4-Hydroxy Triamterene Sulfate, Sodium Salt can be compared with other similar compounds such as:
Triamterene: The parent compound, which is a potassium-sparing diuretic.
Amiloride: Another potassium-sparing diuretic that also blocks ENaC.
Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist.
The uniqueness of this compound lies in its specific metabolic pathway and its role as a sulfate ester, which differentiates it from other diuretics .
Properties
IUPAC Name |
sodium;[4-(2,4,7-triaminopteridin-6-yl)phenyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O4S.Na/c13-9-7(5-1-3-6(4-2-5)23-24(20,21)22)16-8-10(14)18-12(15)19-11(8)17-9;/h1-4H,(H,20,21,22)(H6,13,14,15,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFXCWANWRETCS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N7NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)
